molecular formula C16H23NO3 B1180494 2-hydroxy-6-(4-hydroxyphenethyl)benzaMide CAS No. 118842-98-1

2-hydroxy-6-(4-hydroxyphenethyl)benzaMide

Cat. No.: B1180494
CAS No.: 118842-98-1
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Description

Overview of Naturally Occurring and Synthetic Phenolic Amides

Phenolic amides are found in nature and are also synthesized in the laboratory for a multitude of purposes. nih.govnih.gov Natural sources of these compounds are abundant, particularly in the plant kingdom, where they contribute to defense mechanisms and structural integrity. wikipedia.org For instance, capsaicin, the compound responsible for the pungency of chili peppers, is a well-known naturally occurring phenolic amide with significant biological activities. Avenanthramides, found in oats, are another example, known for their antioxidant and anti-inflammatory properties. nih.gov

The synthesis of phenolic amides in a laboratory setting allows for the creation of novel structures with tailored properties. nih.govacs.org Synthetic methodologies often involve the coupling of a phenolic acid or its derivative with an amine. acs.org These synthetic routes provide access to a wide array of compounds that can be screened for potential use in medicine, materials science, and agriculture. The ability to modify the phenolic and amine components systematically enables the exploration of structure-activity relationships, a cornerstone of modern drug discovery and materials development. nih.govnih.gov

Significance of the Benzamide (B126) Core in Organic Chemistry and Chemical Biology

The benzamide scaffold, a benzene (B151609) ring attached to a carboxamide group, is a privileged structure in medicinal chemistry and chemical biology. wikipedia.orghmdb.canih.gov Its prevalence in a wide range of biologically active compounds underscores its importance. The amide bond is a stable functional group that can participate in hydrogen bonding, a key interaction in biological systems. nih.gov This ability to interact with biological macromolecules such as enzymes and receptors is a primary reason for the frequent incorporation of the benzamide moiety into drug candidates. nih.govnih.gov

From a synthetic standpoint, the benzamide core is versatile. The aromatic ring can be readily functionalized with various substituents to modulate the electronic and steric properties of the molecule. researchgate.net The amide group itself can be formed through numerous reliable and high-yielding chemical reactions, making the synthesis of benzamide derivatives a common practice in organic chemistry. researchgate.net This synthetic accessibility allows for the creation of large libraries of benzamide-containing compounds for high-throughput screening and the development of new chemical probes and therapeutic agents. A number of commercial drugs contain substituted benzamides, highlighting their therapeutic relevance. wikipedia.org

Rationale for Investigating 2-hydroxy-6-(4-hydroxyphenethyl)benzamide

The specific structure of this compound combines several key features that make it a compelling target for scientific investigation. The molecule possesses a 2-hydroxybenzamide core. The hydroxyl group at the ortho position to the amide can form an intramolecular hydrogen bond, which can influence the conformation and reactivity of the molecule. This feature is also present in other biologically active compounds and can be crucial for binding to specific biological targets.

Properties

CAS No.

118842-98-1

Molecular Formula

C16H23NO3

Synonyms

2-hydroxy-6-(4-hydroxyphenethyl)benzaMide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-hydroxy-6-(4-hydroxyphenethyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the amide bond and the carbon-carbon bond of the phenethyl substituent.

A primary retrosynthetic disconnection is at the amide bond (C-N bond). This simplifies the molecule into 2-hydroxy-6-(4-hydroxyphenethyl)benzoic acid and ammonia . This is a common and practical approach as numerous methods exist for forming amide bonds from carboxylic acids.

Further disconnection of the 2-hydroxy-6-(4-hydroxyphenethyl)benzoic acid intermediate at the C-C bond between the benzene (B151609) ring and the phenethyl group suggests two potential precursors: a 2-hydroxy-6-halobenzamide (or a related derivative) and a (4-hydroxyphenyl)ethylene or a corresponding organometallic reagent.

An alternative strategy involves disconnecting the phenethyl amine moiety first, leading to 2-hydroxy-6-formylbenzamide or a related electrophile and a (4-hydroxyphenyl)methylphosphonium salt for a Wittig-type reaction, followed by reduction of the resulting double bond.

Established Synthetic Routes for Benzamide (B126) Derivatives

The synthesis of benzamide derivatives like the target compound relies on well-established chemical transformations.

Amide Bond Formation Strategies

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by reacting a carboxylic acid with an amine. researchgate.net Several methods are available for this purpose.

Coupling Reagents: A widely used approach involves the use of coupling reagents to activate the carboxylic acid. researchgate.netrsc.org These reagents form a highly reactive intermediate that readily reacts with an amine to form the amide bond. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net Other effective reagents include uronium-based compounds such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.net These methods are generally performed under mild conditions and offer high yields. unimi.it

Acid Chloride Method: An alternative and robust method is the conversion of the carboxylic acid to a more reactive acid chloride. commonorganicchemistry.com This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride is then reacted with an amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. globalconference.infolibretexts.org This method is highly efficient for a wide range of substrates. rsc.org

MethodReagentsAdvantagesDisadvantages
Coupling ReagentsEDC/NHS, DCC/HOBt, HATUMild reaction conditions, high yields, broad substrate scope. rsc.orgresearchgate.netCost of reagents, formation of byproducts that can be difficult to remove. researchgate.net
Acid ChlorideSOCl₂, (COCl)₂High reactivity, generally high yields. commonorganicchemistry.comHarsh reagents, potential for side reactions with sensitive functional groups. libretexts.org

Formation of the Phenethyl Amine Moiety

The phenethylamine (B48288) scaffold is a key structural feature. acs.orgunodc.org The synthesis of β-phenethylamines can be accomplished through several routes. acs.org A common laboratory method involves the reduction of a corresponding β-nitrostyrene derivative. acs.org Another widely used industrial method is the reduction of benzyl (B1604629) cyanide, often using catalytic hydrogenation with catalysts like Raney Nickel. wikipedia.orgorgsyn.org For the specific target molecule, the precursor would be 4-hydroxyphenethylamine (tyramine).

Strategies for Ortho-Hydroxylation of Benzamides

Introducing a hydroxyl group at the ortho position to an existing group on a benzene ring can be challenging. A powerful strategy for this transformation is Directed Ortho-Metalation (DoM) . acs.orguwindsor.cawikipedia.org In this approach, a directing group on the aromatic ring, such as an amide, complexes with an organolithium reagent (e.g., n-butyllithium). wikipedia.org This directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate. wikipedia.org This intermediate can then be quenched with an electrophilic oxygen source, such as molecular oxygen followed by a reducing agent, or a peroxide, to install the hydroxyl group with high regioselectivity. acs.org The amide group itself is an effective directing group for this transformation. acs.org

ReactionKey ReagentsGeneral ConditionsReference
Directed Ortho-Metalation (DoM)Organolithium reagent (e.g., n-BuLi), Electrophilic oxygen sourceAnhydrous aprotic solvent (e.g., THF, ether), low temperature (-78 °C). uwindsor.ca acs.orgwikipedia.orgrsc.org
Ruthenium-Catalyzed C-H HydroxylationRuthenium catalyst, oxidant (e.g., PIFA)Visible light irradiation, room temperature. researchgate.net researchgate.netresearchgate.net

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods.

Biocatalytic Synthesis

Biocatalysis offers a green alternative to traditional chemical methods for amide bond formation. nih.gov Enzymes, particularly lipases, have been shown to be effective catalysts for this transformation. nih.govrsc.orgresearchgate.net Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for mediating amidation reactions. nih.govacs.org These reactions can often be carried out in more environmentally benign solvents, including water or bio-based solvents, and under milder temperature conditions compared to conventional methods. rsc.orgresearchgate.net Lipase-catalyzed reactions can proceed via the direct aminolysis of a carboxylic acid or through the aminolysis of an ester intermediate. researchgate.netacs.org This approach offers high selectivity and reduces the generation of hazardous waste. acs.orgnih.govnih.gov

Flow Chemistry Applications in Amide Synthesis

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. google.com Continuous flow chemistry has emerged as a powerful technology for amide synthesis, offering significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater scalability. nih.gov These systems allow for precise manipulation of reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. nih.gov

In the context of synthesizing this compound, a flow chemistry approach would typically involve the continuous pumping of two separate streams into a micro- or mesoreactor. One stream would contain the carboxylic acid precursor, 2-hydroxy-6-(4-hydroxyphenethyl)benzoic acid, while the second would contain the amine precursor, 4-hydroxyphenethylamine, along with a suitable coupling agent. The direct condensation of carboxylic acids and amines is a common strategy. researchgate.net The reaction mixture then travels through a heated coil or a packed-bed reactor where the amide bond formation occurs. google.comresearchgate.net

Various coupling strategies have been adapted for flow synthesis. For instance, a process could involve the in-flow conversion of the carboxylic acid into a more reactive intermediate, such as an N-acylpyrazole, which then reacts with the amine in a subsequent reactor coil in a "telescoped" process. nih.gov This minimizes the handling of unstable intermediates. Downstream processing, such as in-line extraction or purification using solid-supported scavengers, can be integrated into the flow system to yield the final product with high purity.

Table 1: Illustrative Parameters for Amide Synthesis in Flow Chemistry This table presents typical conditions reported for analogous amide syntheses in flow chemistry to illustrate potential parameters.

Carboxylic Acid Amine Coupling Method Residence Time Temperature (°C) Yield (%) Reference
Arylacetic acids Primary/Secondary Amines N-Acylpyrazole intermediate 7 min 30 50-70 nih.gov
Fmoc-β-alanine Amine EDCI 20 min (stopped flow) Ambient 50-93 researchgate.net
Benzoic acid Various amines Diatomite earth@IL/ZrCl4 15-60 min Room Temp High researchgate.net

Metal-Free Oxidation Reactions for Hydroxyl Group Introduction

The introduction of hydroxyl groups onto aromatic rings is a fundamental transformation in chemical synthesis. While many methods rely on transition-metal catalysts, there is a growing interest in developing metal-free alternatives to avoid potential toxicity and contamination of the final product. researchgate.net For a molecule like this compound, metal-free hydroxylation could be envisioned as a late-stage functionalization strategy on a non-hydroxylated precursor.

One prominent challenge is achieving regioselectivity, particularly for the ortho-hydroxylation required for the salicylic (B10762653) acid moiety. A notable metal-free strategy involves a boron-mediated C-H hydroxylation. nih.govacs.org This approach can utilize a directing group on the substrate to guide the hydroxylation to a specific ortho position. The process typically involves an initial borylation with a reagent like boron tribromide (BBr₃), followed by oxidation of the resulting boronate ester with an oxidant such as sodium perborate (B1237305) (NaBO₃·4H₂O) to yield the phenol. nih.govacs.org This method offers outstanding site selectivity under metal-free conditions.

Another strategy for metal-free hydroxylation involves the use of potent oxidizing agents. For example, the direct α-hydroxylation of β-oxoamides has been achieved using m-chloroperbenzoic acid (mCPBA). While not directly applicable to a simple benzamide, this indicates the potential of peroxy acids in targeted oxidation reactions. The electrochemical hydroxylation of electron-rich arenes using trifluoroacetic acid also presents a green, metal-free alternative that avoids harsh chemical oxidants. researchgate.net These methods, while powerful, would require careful substrate design to control the position of hydroxylation on the two distinct aromatic rings of the target compound's scaffold.

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 6 4 Hydroxyphenethyl Benzamide

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. An IR spectrum of 2-hydroxy-6-(4-hydroxyphenethyl)benzamide would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands for this compound:

Based on its structure, the following peaks would be anticipated. The precise wavenumbers would require experimental data.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Phenolic)3500-3200 (Broad)Stretching vibrations of the two hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
N-H (Amide)3400-3200Stretching vibrations of the amide N-H bond. This may overlap with the O-H signal.
C-H (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the benzene (B151609) rings.
C-H (Aliphatic)3000-2850Stretching vibrations of the C-H bonds in the phenethyl side chain.
C=O (Amide I)1680-1630Carbonyl stretching vibration, a strong and characteristic amide band.
N-H bend (Amide II)1640-1550N-H bending and C-N stretching vibrations.
C=C (Aromatic)1600-1450Stretching vibrations within the aromatic rings.
C-N (Amide)1400-1200Stretching vibration of the carbon-nitrogen bond in the amide group.
C-O (Phenolic)1260-1000Stretching vibrations of the phenolic carbon-oxygen bonds.

Without experimental data from peer-reviewed sources, a specific data table with observed frequencies and their intensities cannot be generated.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC):

An HPLC method for this compound would typically be developed to separate it from any starting materials, by-products, or degradation products. Due to the phenolic and aromatic nature of the compound, reversed-phase HPLC would likely be the method of choice.

Hypothetical HPLC Method Parameters:

ParameterTypical ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase is suitable for retaining the aromatic compound.
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).The gradient elution would ensure the separation of compounds with a range of polarities. The acid helps to improve peak shape for the phenolic groups.
Detection UV-Vis DetectorThe aromatic rings and carbonyl group are strong chromophores, allowing for sensitive detection, likely in the range of 220-280 nm.
Flow Rate ~1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)To ensure reproducible retention times.

A data table showing retention time, peak area, and purity percentage would be generated from the experimental chromatogram, but no such data is available for this specific compound.

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method for qualitative analysis. nist.gov It is often used to determine an appropriate solvent system for column chromatography and to quickly check reaction progress. researchgate.net

Expected TLC Parameters:

ParameterTypical ConditionPurpose
Stationary Phase Silica gel 60 F₂₅₄A polar adsorbent suitable for separating compounds of moderate polarity. The F₂₅₄ indicator allows for visualization under UV light. nist.gov
Mobile Phase (Eluent) A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).The ratio would be optimized to achieve a retention factor (R_f) value ideally between 0.3 and 0.7 for the target compound.
Visualization UV light (254 nm) and/or a chemical staining agent (e.g., potassium permanganate (B83412) or iodine).The aromatic nature of the compound would make it visible under UV light. Staining can reveal compounds that are not UV-active.

The R_f value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter determined by TLC. However, without experimental work, no R_f values can be reported.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For 2-hydroxy-6-(4-hydroxyphenethyl)benzamide, docking studies could elucidate its binding modes within the active sites of various enzymes or receptors.

Research into structurally related benzamide (B126) compounds has highlighted several potential protein targets. For instance, classes of benzamides have been investigated as inhibitors of histone deacetylases (HDACs) and tyrosinase . Docking simulations of this compound against these targets would typically involve preparing the three-dimensional structures of both the ligand and the protein. The ligand's geometry would be optimized to its lowest energy conformation. The simulation then samples a large number of possible orientations and conformations of the ligand within the protein's binding pocket, scoring each pose based on a force field that approximates the binding free energy.

Key interactions often observed in such simulations include:

Hydrogen Bonds: The hydroxyl and amide groups of the ligand are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The two phenyl rings contribute to hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of docking simulations are typically summarized in a table that includes the predicted binding affinity (often in kcal/mol) and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: As specific docking studies for this exact compound are not publicly available, this table represents a typical format for such results.)

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Predicted)Type of Interaction
Tyrosinase-8.2His244, Ser282Hydrogen Bond
Phe264, Val248Hydrophobic
Histone Deacetylase 8 (HDAC8)-7.5Asp101, His142Hydrogen Bond, Metal Coordination
Phe152, Tyr306Pi-Pi Stacking, Hydrophobic

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other electronic descriptors that govern a molecule's reactivity.

For this compound, DFT calculations could be used to optimize the molecule's geometry and compute its fundamental electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Other calculated parameters include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations (Note: This data is representative of typical quantum chemical calculation results.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates regions susceptible to electrophilic attack (electron-donating sites)
LUMO Energy-1.2 eVIndicates regions susceptible to nucleophilic attack (electron-accepting sites)
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability and low chemical reactivity
Dipole Moment3.8 DIndicates overall polarity of the molecule

Conformational Analysis and Dynamics Simulations

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a flexible molecule like this compound. The ethyl bridge between the two phenyl rings allows for considerable rotational freedom.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a solvent (typically water) at a given temperature and pressure, researchers can observe its dynamic behavior, flexibility, and conformational preferences.

Analysis of an MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure.

These simulations can show how the molecule might change its shape upon approaching a binding site, a phenomenon known as "induced fit."

Prediction of Reactive Sites and Mechanisms

Computational methods can also predict the most likely sites for chemical reactions on a molecule. By analyzing the electronic structure, one can identify atoms or functional groups that are particularly susceptible to attack.

Fukui functions are a popular tool derived from DFT for identifying reactive sites. They describe the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the prediction of sites for:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated).

Radical attack .

For this compound, such analysis would likely identify the oxygen and nitrogen atoms of the hydroxyl and amide groups, as well as specific carbon atoms on the aromatic rings, as the most reactive centers. This information is invaluable for understanding potential metabolic pathways or for designing synthetic modifications.

Biological Activities and Mechanistic Investigations

Antioxidant Properties

A thorough review of available scientific literature reveals a lack of specific studies investigating the antioxidant properties of 2-hydroxy-6-(4-hydroxyphenethyl)benzamide.

No published data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or hydroxyl radical scavenging assays specifically for the compound this compound could be located. Consequently, its efficacy in these radical scavenging models remains undocumented in scientific literature.

There are no specific studies available that detail the inhibitory effects of this compound on lipid peroxidation. As such, its potential to prevent the oxidative degradation of lipids has not been scientifically established.

Antimicrobial Activity

Comprehensive searches of scientific databases did not yield specific studies on the antimicrobial activity of this compound.

There is no available scientific data detailing the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, its potential as an antibacterial agent is currently unknown.

Specific investigations into the antifungal or antiviral properties of this compound have not been reported in the available scientific literature. Its potential activity against fungal or viral pathogens has not been determined.

There is a lack of published research on the anti-biofouling and anti-algal effects of this compound. Its capacity to inhibit the growth of marine or freshwater biofouling organisms and algae has not been scientifically evaluated.

Enzyme Inhibition Studies

Extensive literature searches did not yield specific data on the direct inhibitory activity of this compound against the enzymes listed below. The following sections reflect the absence of available research for this particular compound.

Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity

There is no publicly available scientific literature detailing the inhibitory effects or isoform selectivity of this compound on carbonic anhydrases (CAs). Research on related structures, such as 2-substituted-benzimidazole-6-sulfonamides, has explored CA inhibition, but these findings cannot be extrapolated to the specific compound . jchr.orgnih.gov

Lipoxygenase (LOX) Inhibition

No studies were found that investigate the potential of this compound to inhibit lipoxygenase (LOX) enzymes. While other classes of compounds, including linoleyl hydroxamic acid and various urolithins, have been studied for their LOX inhibitory properties, data for this compound is not available. nih.govwikipedia.org

Histone Deacetylase (HDAC) Inhibition

The scientific literature lacks information regarding the histone deacetylase (HDAC) inhibitory activity of this compound. Studies on other benzamide (B126) and hydroxamic acid-based derivatives have shown HDAC inhibition, but this cannot be directly attributed to the specified compound. nih.govresearchgate.net

Other Enzymatic Targets (e.g., MEK, Gli1)

There is no available research data on the inhibitory action of this compound against other enzymatic targets such as MEK or Gli1.

Anti-inflammatory Investigations

No specific anti-inflammatory investigations for this compound have been reported in the scientific literature. While related salicylanilide (B1680751) and chalcone (B49325) derivatives have been evaluated for anti-inflammatory effects, similar studies on the target compound could not be found. nih.govnih.gov

Cellular Bioactivity Studies (excluding human clinical data)

A comprehensive search of scientific databases yielded no specific cellular bioactivity studies for this compound. Therefore, no data tables or detailed findings on its effects at a cellular level can be provided.

In vitro Antiproliferative Activity against Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery. The antiproliferative activity of this compound has been assessed against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116).

Currently, there is no publicly available scientific literature detailing the specific in vitro antiproliferative activity of this compound against HepG2, MCF-7, and HCT-116 cancer cell lines. Therefore, data tables and detailed research findings on its IC50 values for these specific cell lines cannot be provided at this time.

Mechanisms of Action at the Cellular Level (e.g., pathway modulation, specific target binding)

Understanding the mechanism of action is paramount in the development of targeted cancer therapies. This involves elucidating how a compound interacts with cellular components to exert its effects, such as modulating signaling pathways or binding to specific molecular targets.

As of the current date, there are no published studies that specifically investigate the molecular mechanisms of action of this compound in cancer cells. Research into its potential effects on cellular pathways, such as apoptosis, cell cycle regulation, or specific enzyme inhibition, has not been reported in the accessible scientific literature. Consequently, information regarding its specific target binding or pathway modulation remains unavailable.

Structure Activity Relationship Sar Analysis of 2 Hydroxy 6 4 Hydroxyphenethyl Benzamide and Analogues

Impact of Hydroxyl Group Positions on Biological Activity

The 2-hydroxy group on the benzamide (B126) ring is a key feature of salicylamides. This group, in conjunction with the adjacent amide, can form a strong intramolecular hydrogen bond. This interaction helps to planarize the molecule and can be crucial for fitting into specific receptor binding pockets. The phenolic hydroxyl group can also act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in a target protein. Shifting this hydroxyl group to the 3- or 4-position would disrupt this intramolecular hydrogen bond, leading to a significant change in the molecule's preferred conformation and likely a drastic reduction or complete loss of a specific biological activity.

On the phenethyl moiety, the 4-hydroxy group is also a significant contributor to potential biological activity. Its position at the para-position allows it to act as a hydrogen bond donor/acceptor without causing steric hindrance. Studies on other classes of compounds, such as phenethylamines, have shown that the position of substituents on the phenyl ring is crucial for receptor affinity and selectivity. jchr.org For instance, moving the hydroxyl group to the meta- or ortho-position would alter the electronic distribution and the vector of potential hydrogen bonds, which could change the compound's target profile or potency. In some natural products, the presence of phenolic hydroxyl groups has been shown to be beneficial for certain activities like antioxidant and antiproliferative effects, while their removal or modification can enhance others, such as antimicrobial activity, by increasing lipophilicity. acs.org

Influence of Phenethyl Moiety Modifications

The phenethyl moiety, a C6H5CH2CH2- group, is a common pharmacophore in many biologically active compounds. Modifications to this part of the molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.

Alterations to the ethyl linker, such as shortening, lengthening, or introducing rigidity (e.g., through cyclization or double bonds), would directly impact the spatial relationship between the two aromatic rings. This would likely have a profound effect on how the molecule can orient itself within a binding site.

Substituents on the phenyl ring of the phenethyl group can also modulate activity. Beyond the hydroxyl group, the introduction of other functionalities could fine-tune the compound's properties. For example, in studies of N-benzyl phenethylamines, nonpolar substituents like halogens and alkyl groups at the 4-position were found to increase binding affinity for certain receptors, whereas hydrogen bond donors like -COOH or -NH2 decreased affinity. acs.org This suggests that the nature of the substituent at this position is critical and that its optimal properties (e.g., electronic, lipophilic) are target-dependent.

Substituent Effects on the Benzamide Ring

The substitution pattern on the benzamide ring, aside from the foundational 2-hydroxy group, is a key area for SAR exploration. The placement of the (4-hydroxyphenethyl) group at the C6 position is particularly noteworthy.

Substituents ortho to the amide group, such as the phenethyl group in this case, introduce significant steric bulk. This steric hindrance can restrict the rotation around the C-C bond connecting the phenyl ring and the carbonyl group, potentially leading to atropisomerism (see section 6.5). This conformational locking can be beneficial if one atropisomer has a higher affinity for the target receptor. However, this bulk can also prevent the molecule from fitting into a binding site, leading to reduced activity. Studies on other ortho-substituted benzamides have shown that even small changes, like the placement of a methyl group, can significantly impact metabolic stability and potency. acs.org

The introduction of additional substituents on the benzamide ring at positions C3, C4, or C5 would further modify the electronic and steric profile of the molecule. For example, in a series of salicylanilide (B1680751) derivatives developed as P2X1 receptor antagonists, the placement of a chloro group at either the C4 or C5 position resulted in highly potent compounds. researchgate.net This indicates that electron-withdrawing groups can be beneficial for certain activities. The impact of any additional substituent would need to be considered in the context of the existing bulky C6 group.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For a molecule like 2-hydroxy-6-(4-hydroxyphenethyl)benzamide, a hypothetical pharmacophore model can be proposed based on its structural features.

A typical pharmacophore model for a benzamide derivative might include:

A hydrogen bond donor: The 2-hydroxy group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide.

A second hydrogen bond donor/acceptor: The 4-hydroxy group on the phenethyl moiety.

Two aromatic/hydrophobic regions: The benzamide phenyl ring and the phenethyl phenyl ring.

A defined spatial relationship between these features, dictated by the ethyl linker and the ortho-substitution on the benzamide ring.

Pharmacophore models for various benzamide-containing compounds have been developed. For instance, a five-featured model for FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. acs.org While the specific target of this compound is not defined here, any modeling effort would need to account for the unique steric constraints and potential for atropisomerism imposed by the C6-phenethyl group. The relative orientation of the two phenyl rings would be a critical parameter in such a model.

Stereochemical Considerations in Activity Modulation

The concept of stereochemistry is crucial for understanding the biological activity of this compound, primarily due to the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. acs.orgnih.gov In this molecule, the bulky (4-hydroxyphenethyl) group at the C6 position, ortho to the amide group, can significantly restrict rotation around the C(aryl)-C(carbonyl) bond.

If the rotational barrier is high enough, the molecule can exist as a stable pair of enantiomers (atropisomers). It is well-documented in medicinal chemistry that different atropisomers of a drug can have vastly different biological activities, with one isomer being highly active and the other being inactive or even having undesirable off-target effects. nih.gov The biological activity of such compounds often depends on which atropisomer preferentially binds to the target protein.

Even if the rotation is not completely restricted but is slow (so-called "rapidly interconverting atropisomerism"), the molecule will still need to adopt a specific, low-energy conformation to bind to its target. nih.gov Therefore, the steric clash between the C6-phenethyl group and the amide functionality is a dominant feature that will dictate the molecule's three-dimensional shape and, consequently, its biological profile. Any SAR study of analogues of this compound would need to carefully consider how changes to the C6-substituent or the amide group affect the rotational barrier and the preferred conformation. For example, increasing the size of the substituent at the C6 position would be expected to increase the barrier to rotation, making the atropisomers more stable.

Data Tables

Table 1: Predicted Impact of Hydroxyl Group Modifications on Biological Activity

ModificationPredicted Effect on ActivityRationale
Removal of 2-OH groupSignificant decrease/loss of activityLoss of key intramolecular hydrogen bond and interaction point with target.
Shift of 2-OH to 3- or 4-positionSignificant decrease/loss of activityDisruption of intramolecular hydrogen bond, altering conformation.
Removal of 4'-OH groupAltered activity/selectivityLoss of a key hydrogen bonding feature; increased lipophilicity.
Shift of 4'-OH to 2'- or 3'-positionAltered activity/selectivityChange in the vector of hydrogen bonding and electronic properties. jchr.org

Table 2: Predicted SAR of Substituents on the Benzamide Ring

PositionSubstituent TypePredicted Effect on ActivityRationale
C6(4-hydroxyphenethyl)Defines core activity and conformationIntroduces significant steric bulk, restricts rotation, and presents a key pharmacophoric element.
C6Smaller alkyl groupAltered potency/selectivityReduced steric hindrance may change conformation and binding mode.
C4/C5Electron-withdrawing (e.g., -Cl)Potential for increased potencyCan enhance binding affinity for certain targets. researchgate.net
C4/C5Electron-donating (e.g., -OCH3)Target-dependent effectsAlters electronic distribution of the ring system.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification as a Potential Natural Product

There is currently no direct scientific evidence to confirm that 2-hydroxy-6-(4-hydroxyphenethyl)benzamide is a naturally occurring compound. A thorough review of chemical databases and scientific literature does not indicate its isolation from any plant, fungal, or microbial species.

However, the existence of structurally similar compounds in nature provides a basis for its consideration as a potential, albeit undiscovered, natural product. Isomers such as N-[2-(4-Hydroxyphenyl)ethyl]benzamide (commonly known as N-benzoyltyramine) and 4-hydroxy-N-(4-hydroxyphenethyl)benzamide have been identified in various plant species. The presence of these related phenolic amides demonstrates that the fundamental chemical scaffolds—a hydroxylated benzoyl group and a hydroxyphenethyl amine moiety—are produced through natural biosynthetic processes. This suggests that while the specific 2,6-disubstituted arrangement of the titular compound has not been reported, the broader class of N-phenethylbenzamides is represented within the plant kingdom.

Isolation and Purification from Biological Sources

As this compound has not been isolated from a natural source, this section outlines the established methodologies for the isolation and purification of structurally related phenolic amides from plant materials, with compounds from the genus Datura serving as an example. nih.gov

The process typically commences with the harvesting and drying of plant material to prevent enzymatic degradation of the target compounds. nih.gov The dried material is then ground into a fine powder to maximize the surface area for subsequent extraction.

Extraction

The initial step involves using a solvent to extract the desired compounds from the plant matrix. For semi-polar compounds like phenolic amides, a sequential extraction with solvents of varying polarities may be employed. Common methods include maceration or Soxhlet extraction with solvents such as methanol, ethanol, or mixtures of chloroform and methanol. nih.govjapsonline.com

For alkaloidal compounds, such as those found in Datura, an acid-base extraction technique is highly effective. The powdered plant material is first treated with an acidified aqueous solution, which protonates basic nitrogen atoms, rendering the alkaloids soluble in water. This aqueous extract is then washed with a nonpolar solvent to eliminate lipids and other non-basic impurities. Following this, the pH of the aqueous layer is raised by adding a base (e.g., sodium hydroxide), which deprotonates the alkaloids. This makes them soluble in less polar organic solvents like chloroform or dichloromethane, allowing for their selective extraction. nih.govresearchgate.net

Purification

The crude extract obtained is a complex mixture requiring further purification to isolate the individual compounds. This is primarily achieved through chromatographic techniques.

Column Chromatography (CC): This is a crucial step for the initial separation of compounds. The crude extract is applied to a column packed with a stationary phase, typically silica gel. A solvent or a gradient of solvents is passed through the column, and compounds are separated based on their differing affinities for the stationary and mobile phases. The collected fractions are monitored using Thin Layer Chromatography. nih.gov

Thin Layer Chromatography (TLC): TLC is utilized for monitoring the separation process in column chromatography and for small-scale purification (known as preparative TLC). A small amount of the sample is applied to a plate coated with an adsorbent. As the solvent moves up the plate, it separates the components. These can then be visualized, often under UV light or with the aid of specific staining agents like Dragendorff's reagent for alkaloids. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. This technique employs high pressure to force the solvent through a column packed with very fine particles, resulting in superior separation and resolution. nih.gov

The definitive structure of the purified compound is then determined using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proposed Biosynthetic Routes for this compound and Related Compounds

Although a specific biosynthetic pathway for this compound is not known, a plausible route can be proposed by examining the established biosynthesis of its constituent parts: a substituted benzoic acid and a hydroxyphenethylamine. The biosynthesis of similar phenolic amides in plants serves as a reliable model. researchgate.net

The foundational pathways for the synthesis of this compound are the shikimate pathway and the subsequent phenylpropanoid pathway . frontiersin.orgnih.gov

Formation of Aromatic Precursors : The shikimate pathway is the central route for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants. utu.fi It begins with precursors from primary metabolism: phosphoenolpyruvate and erythrose-4-phosphate. frontiersin.org These are converted through several enzymatic steps into chorismic acid, a critical intermediate that serves as the precursor for both the benzoic acid and the phenylethylamine components of the target molecule.

Biosynthesis of the Benzoic Acid Moiety : In plants, benzoic acids are typically formed from intermediates of the phenylpropanoid pathway. The process starts with the conversion of phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation and shortening of the three-carbon side chain would lead to a substituted benzoic acid. The specific placement of hydroxyl groups at the 2- and 6- positions would require the action of specific hydroxylase enzymes.

Biosynthesis of the 4-hydroxyphenethylamine (Tyramine) Moiety : The phenylethylamine portion of the molecule, specifically tyramine, is biosynthesized from the amino acid tyrosine. The enzyme tyrosine decarboxylase (TyDC) facilitates the removal of the carboxyl group from tyrosine to yield tyramine. researchgate.net

Amide Bond Formation : The final step is the formation of the amide bond. This involves the condensation of an activated benzoic acid derivative (such as a Coenzyme A thioester) with tyramine. This reaction is catalyzed by an acyltransferase enzyme, which creates the amide linkage.

The table below summarizes the key steps in this proposed biosynthetic pathway.

StepPrecursor(s)Key Intermediate(s)Product(s)Key Enzyme(s)
1Phosphoenolpyruvate, Erythrose-4-phosphateShikimic acid, Chorismic acidPhenylalanine, TyrosineShikimate pathway enzymes
2PhenylalanineCinnamic acid derivativesSubstituted Benzoic AcidPhenylalanine ammonia-lyase (PAL), Hydroxylases
3TyrosineTyramine (4-hydroxyphenethylamine)Tyrosine decarboxylase (TyDC)
4Substituted Benzoyl-CoA, TyramineN-(4-hydroxyphenethyl)benzamide derivativeAcyltransferase

This proposed pathway is a biochemical inference based on known metabolic routes in plants. The specific enzymes required for the synthesis of this compound would be unique to an organism capable of producing it.

Future Research Directions and Translational Potential Academic Perspective

Exploration of Novel Synthetic Routes

The synthesis of 2-hydroxy-6-(4-hydroxyphenethyl)benzamide and its derivatives is foundational to any future investigation. While standard amide bond formation represents a conventional approach, future research could focus on developing more efficient, scalable, and versatile synthetic methodologies.

Conventional synthesis would likely involve the coupling of a protected 2-hydroxybenzoic acid derivative with 4-hydroxyphenethylamine. google.com A common method is the activation of the carboxylic acid with reagents like thionyl chloride to form an acyl chloride, followed by reaction with the amine. nih.govmdpi.com Another approach involves using peptide coupling agents.

Future research should aim to overcome challenges associated with traditional methods, such as the need for protecting groups for the phenolic hydroxyls and potential side reactions. Innovative strategies could include:

Catalytic Amidation: Exploring novel catalysts for the direct amidation of 2-hydroxybenzoic acid, bypassing the need for harsh activating agents and improving atom economy.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can enhance safety, improve reaction control, and allow for easier scale-up. google.com

Late-Stage Functionalization: Creating synthetic routes that allow for the modification of the aromatic rings or the ethyl linker at a late stage, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

A general synthetic scheme for salicylamides involves the reaction of a salicylic (B10762653) acid derivative with an appropriate amine. tandfonline.com For instance, methyl salicylate (B1505791) can undergo aminolysis with the desired amine to yield the N-substituted-2-hydroxybenzamide. tandfonline.com Alternatively, protecting the hydroxyl group of 2-hydroxybenzoic acid (e.g., as a methoxy (B1213986) group) allows for standard amide coupling, followed by a deprotection step to yield the final salicylamide (B354443). nih.gov

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The therapeutic potential of this compound can be significantly enhanced through systematic structural modifications. The design of advanced analogues would be guided by structure-activity relationship (SAR) studies aimed at improving potency against a specific biological target while increasing selectivity and optimizing physicochemical properties. acs.org

Key areas for modification include:

Salicylamide Core: The ortho-hydroxyl group is often crucial for biological activity, potentially acting as a chelating group for metal ions in enzyme active sites, like the zinc ion in histone deacetylases (HDACs). blogspot.comresearchgate.net Modifications could involve introducing electron-withdrawing or -donating groups onto the salicyl ring to modulate the acidity of the phenolic proton and its binding characteristics. blogspot.com

Amide Linker: The amide bond itself is a key structural feature. Its conformation can be constrained through the introduction of substituents on the ethyl linker or by cyclization to improve binding affinity. acs.orgchemrxiv.org

Phenethyl "Cap" Group: The 4-hydroxyphenethyl group interacts with the outer regions of a target's binding pocket. Analogues could be synthesized by altering the substitution pattern on this phenyl ring, replacing the phenyl ring with other aromatic or heterocyclic systems, or modifying the hydroxyl group to explore different hydrogen bonding interactions.

SAR studies on related salicylamide derivatives have shown that such modifications can profoundly impact biological activity. For example, in a series of salicylamide derivatives developed as anti-HBV agents, modifications on the aniline (B41778) ring led to compounds with significantly improved potency. nih.gov Similarly, benzamide (B126) derivatives targeting Poly(ADP-ribose) polymerase-1 (PARP-1) showed that substitutions on the terminal phenyl ring were critical for anticancer activity. nih.gov

Table 1: Potential Analogue Modifications and Predicted Impact
Structural MoietyProposed ModificationHypothesized Impact on Activity/SelectivityRationale / Supporting Evidence [Citation]
Salicylamide RingAddition of electron-withdrawing groups (e.g., Cl, F, NO₂)Increase potencyIncreases acidity of phenolic -OH, enhancing chelation with metal ions in enzyme active sites. blogspot.com
Salicylamide RingShift hydroxyl group to meta or para positionDecrease or abolish activityThe ortho-position of the hydroxyl group is often essential for the chelating activity required for inhibition. blogspot.com
4-Hydroxyphenethyl GroupReplace 4-OH with OMe, F, or CF₃Modulate binding affinity and metabolic stabilityAlters hydrogen bonding capacity and electronic properties, influencing interactions at the solvent-exposed surface of the binding pocket. mdpi.comnih.gov
4-Hydroxyphenethyl GroupReplace phenyl ring with naphthyl or quinolineIncrease potency through enhanced hydrophobic/π-π interactionsLarger aromatic systems can occupy larger hydrophobic pockets, as seen in various enzyme inhibitors. blogspot.com
Ethyl LinkerIntroduce methyl group at α or β positionIntroduce conformational rigidity; potential for stereospecific interactionsRestricting bond rotation can lock the molecule in a more favorable binding conformation, enhancing affinity and selectivity. nih.gov

In-depth Mechanistic Elucidation of Biological Activities

A critical area of future research is to identify the molecular targets of this compound and elucidate the mechanisms through which it exerts its biological effects. The salicylamide scaffold is present in compounds with a wide range of activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comrsc.orgresearchgate.net

Initial investigations would involve broad-spectrum screening against various cell lines (e.g., cancer, virally infected cells) and enzyme panels (e.g., kinases, HDACs, PARPs). nih.govnih.gov Once a primary activity is identified, further studies would be required:

Target Identification: Techniques like chemogenomic profiling, affinity chromatography using immobilized analogues, and photo-affinity labeling can be employed to identify the specific protein(s) the compound binds to. For example, benzamide chemotypes have been shown to target the lipid-transfer protein Sec14p in fungi. nih.gov

Biochemical and Biophysical Assays: Once a target is identified, its interaction with the compound must be characterized. This includes determining binding affinity (e.g., via isothermal titration calorimetry or surface plasmon resonance) and inhibitory constants (IC₅₀/Kᵢ) through enzymatic assays. nih.gov

Cellular Pathway Analysis: Research should explore the downstream effects of target engagement. Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to measure changes in protein expression, gene transcription, and cell signaling pathways. For instance, some benzamide derivatives inhibit the sodium taurocholate cotransporting polypeptide (NTCP), leading to apoptosis in liver cancer cells through the modulation of Bax and Bcl-2 proteins. nih.gov Other salicylamides have been found to impair the expression of the Hepatitis B virus (HBV) core protein or disrupt capsid formation. nih.gov

Application as Chemical Probes in Biological Systems

Beyond its direct therapeutic potential, this compound can serve as a scaffold for the development of chemical probes to study complex biological processes. A well-characterized, selective molecule can be an invaluable tool for chemical biology.

Future research in this area could focus on:

Developing PROTACs: The benzamide moiety is a known binder of the E3 ligase cereblon (CRBN). acs.orgchemrxiv.org By linking an analogue of this compound that binds to a protein of interest (POI) with a known CRBN-binding benzamide derivative, a proteolysis-targeting chimera (PROTAC) could be created. This PROTAC would induce the ubiquitination and subsequent degradation of the POI, offering a powerful method for target validation and therapeutic intervention. chemrxiv.org

Creating Imaging Agents: An analogue could be tagged with a fluorescent dye or a positron-emitting isotope to create a probe for molecular imaging. This would allow for the real-time visualization of the target's location and expression levels within cells or living organisms.

Photo-affinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure would create a photo-affinity probe. Upon UV irradiation, this probe would form a covalent bond with its target protein, enabling unambiguous target identification and characterization of the binding site. nih.gov

Preclinical Research Models (e.g., advanced in vitro and in vivo animal models)

To translate basic research findings into potential clinical applications, rigorous evaluation in advanced preclinical models is essential. Future research should leverage state-of-the-art models that better recapitulate human physiology and disease states.

Advanced In Vitro Models: Moving beyond simple 2D cell cultures, research should utilize more complex systems. nih.govresearchgate.net

3D Cell Cultures and Organoids: Spheroids or organoids derived from patient tumors or relevant tissues provide a more accurate representation of the in vivo environment, including cell-cell interactions and nutrient gradients. nih.govmdpi.com These models are superior for assessing the efficacy of potential anticancer or antiviral agents.

"Organ-on-a-Chip" Systems: Microfluidic devices that model the structure and function of human organs (e.g., liver-on-a-chip, gut-on-a-chip) can be used to study the compound's metabolism, efficacy, and potential toxicity in a human-relevant context, reducing the reliance on animal models. nih.govmdpi.com

Ex Vivo Models: The use of fresh human tissue, such as cervicovaginal mucus or skin explants, can provide valuable data on drug absorption, penetration, and local toxicity for topically delivered agents. researchgate.netnih.gov

In Vivo Animal Models: If in vitro and ex vivo data are promising, evaluation in appropriate animal models of disease will be necessary. For example, if the compound shows anticancer activity, it would be tested in xenograft or patient-derived xenograft (PDX) mouse models. nih.gov For antiviral activity, transgenic mice or infection models relevant to the specific virus would be employed. nih.gov These studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Through this structured, multi-faceted research approach, the full academic and translational potential of this compound and its future analogues can be systematically unlocked.

Q & A

Basic: What are the optimal synthetic routes for 2-hydroxy-6-(4-hydroxyphenethyl)benzamide, and how can intermediates be purified?

Answer:
The synthesis of benzamide derivatives typically involves multi-step reactions, including amide coupling, hydroxylation, and functional group protection. For example, analogous compounds like N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide are synthesized via sequential Suzuki-Miyaura cross-coupling and nucleophilic substitution . Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
  • Intermediate purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates.
  • Analytical validation : Confirm purity at each stage via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How can X-ray crystallography resolve the structure of this compound, and which software is recommended?

Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps:

  • Crystallization : Use vapor diffusion (e.g., methanol/water mixtures) to grow high-quality crystals.
  • Data collection : Collect intensity data using a synchrotron or in-house diffractometer.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional parameters .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases.

Basic: What solubility and stability parameters should be prioritized for in vitro assays?

Answer:

  • Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). Analogous compounds like 4-hydroxybenzaldehyde show solubility of ~8.45 mg/mL in water at 25°C .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Protect phenolic hydroxyl groups from oxidation using antioxidants (e.g., BHT) .

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Answer:
Contradictions often arise from assay variability or compound impurities. Mitigation strategies:

  • Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50 normalized to positive controls).
  • Assay validation : Replicate experiments under controlled conditions (e.g., ATP levels in kinase assays).
  • Impurity profiling : Use high-resolution LC-MS to rule out degradants or synthetic byproducts .

Advanced: What computational methods are effective for predicting target interactions and pharmacokinetics?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to putative targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • ADME prediction : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions. For analogs like benzothiazole derivatives, prioritize hepatic microsomal stability assays .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phenolic analogs can cause irritation .
  • First aid : For eye exposure, flush with water for 15+ minutes; for ingestion, administer activated charcoal .
  • Storage : Keep desiccated at -20°C under argon to prevent oxidation.

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:

  • Core modifications : Replace the hydroxyphenethyl group with bioisosteres (e.g., 4-fluorophenoxy) to enhance metabolic stability .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF3) to improve target affinity, as seen in trifluoromethylbenzamide derivatives .
  • In vitro profiling : Test analogs against a panel of related enzymes (e.g., kinases, hydrolases) to identify selectivity trends .

Advanced: What analytical techniques are recommended for quantifying metabolites in pharmacokinetic studies?

Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer with ESI+ mode to detect phase I/II metabolites.
  • Sample preparation : Extract plasma samples via protein precipitation (acetonitrile) followed by SPE cleanup .
  • Data analysis : Use Skyline or XCMS for metabolite identification and semi-quantitation .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

  • Chromatography : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm.
  • Spectroscopic validation : Confirm structure via ¹H/¹³C NMR (compare to reference spectra) and HRMS (error <5 ppm) .

Advanced: What strategies address low yield in large-scale synthesis?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to improve efficiency .
  • Process intensification : Use flow chemistry to enhance mixing and heat transfer in exothermic reactions.
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.